2-chloro-N-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(methylsulfanyl)benzamide
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Overview
Description
2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a chloro group, an imidazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chloro-substituted benzamide is reacted with an imidazole derivative under basic conditions. The methylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The chloro and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.
Benzimidazole: Another important heterocyclic compound with a similar imidazole ring structure.
Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
The uniqueness of 2-CHLORO-N-{4-[(1H-IMIDAZOL-1-YL)METHYL]PHENYL}-5-(METHYLSULFANYL)BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chloro group, an imidazole ring, and a methylsulfanyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16ClN3OS |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(imidazol-1-ylmethyl)phenyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-24-15-6-7-17(19)16(10-15)18(23)21-14-4-2-13(3-5-14)11-22-9-8-20-12-22/h2-10,12H,11H2,1H3,(H,21,23) |
InChI Key |
LKABRQVWXXYQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3 |
Origin of Product |
United States |
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